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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851 Get Quote

Technical Support Center: J-104129
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of J-104129.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of J-104129?

J-104129 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor

(M3R).[1][2] Its high affinity for the M3 receptor makes it a valuable tool for studying M3R-

mediated signaling and for investigating its therapeutic potential in conditions such as

obstructive airway disease.[1]

Q2: What are the known off-target effects of J-104129?

The primary known off-target interaction of J-104129 is with the muscarinic acetylcholine M1

receptor (M1R). While it is highly selective for the M3 receptor over the M2 receptor, it exhibits

a notable affinity for the M1 receptor. This cross-reactivity with the M1 receptor is the most

likely source of on-target-related side effects. There is currently no publicly available data from

broad panel screening (e.g., CEREP panel) to comprehensively rule out other potential off-

target interactions.

Q3: What are the potential functional consequences of M1 receptor antagonism?
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Antagonism of the M1 receptor can lead to various physiological effects, as M1 receptors are

prevalent in the central nervous system (CNS) and exocrine glands. Potential consequences of

M1 receptor blockade may include cognitive impairment, dry mouth, and blurred vision.

Researchers should consider these potential effects when designing and interpreting

experiments with J-104129.

Q4: How selective is J-104129 for the M3 receptor over other muscarinic receptor subtypes?

J-104129 displays a high degree of selectivity for the M3 receptor over the M2 receptor

(approximately 117-fold).[1] However, its selectivity over the M1 receptor is significantly lower

(approximately 4.5-fold).

Data Presentation
Table 1: Binding Affinities (Ki) of J-104129 for Human Muscarinic Receptors

Receptor Subtype Ki (nM)
Selectivity Ratio (Ki
M2/Ki M3)

Selectivity Ratio (Ki
M1/Ki M3)

M1 19 - 4.5

M2 490 116.7 -

M3 4.2 - -

Data sourced from Tocris Bioscience.

Experimental Protocols
Key Experiment: Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines the general steps for a competitive radioligand binding assay to

determine the affinity of a test compound like J-104129 for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test

compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:
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Cell membranes expressing the target receptor (e.g., M1, M2, or M3)

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

Unlabeled test compound (J-104129)

Assay buffer

Wash buffer

Glass fiber filters

Scintillation fluid

Scintillation counter

96-well plates

Methodology:

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of

interest.

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the

radiolabeled ligand, and varying concentrations of the unlabeled test compound (J-104129).

Incubation: Incubate the plates at a specific temperature for a set period to allow the binding

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the

bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.
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Data Analysis:

Plot the percentage of specific binding of the radioligand against the logarithm of the

concentration of the test compound.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium

dissociation constant.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10787851#potential-off-target-effects-of-j-104129]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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